N-{6,6-difluorospiro[3.3]heptan-2-yl}benzamide
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Overview
Description
N-{6,6-difluorospiro[3.3]heptan-2-yl}benzamide is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro[3.3]heptane core with two fluorine atoms at the 6-position and a benzamide group attached to the 2-position. The presence of fluorine atoms often imparts significant biological activity and stability to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6,6-difluorospiro[3.3]heptan-2-yl}benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the spirocyclic core, 6,6-difluorospiro[3.3]heptane, through a series of cyclization reactions. This intermediate is then subjected to amination to introduce the amine group at the 2-position. Finally, the benzamide group is introduced through an acylation reaction using benzoyl chloride under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{6,6-difluorospiro[3.3]heptan-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the benzamide group to an amine or other derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, such as halogens or alkyl groups.
Scientific Research Applications
N-{6,6-difluorospiro[3.3]heptan-2-yl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s fluorinated structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{6,6-difluorospiro[3.3]heptan-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,6-difluorospiro[3.3]heptan-2-amine hydrochloride: This compound shares the same spirocyclic core but differs in the functional groups attached.
6,6-difluorospiro[3.3]heptane: The parent compound without the amine or benzamide groups.
Uniqueness
N-{6,6-difluorospiro[3.3]heptan-2-yl}benzamide is unique due to the combination of its spirocyclic structure and the presence of both fluorine atoms and a benzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
CAS No. |
2580204-93-7 |
---|---|
Molecular Formula |
C14H15F2NO |
Molecular Weight |
251.3 |
Purity |
95 |
Origin of Product |
United States |
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